molecular formula C16H18N2O3S B5865418 N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5865418
M. Wt: 318.4 g/mol
InChI Key: YHCGFNSOSATIEI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is a compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-6-8-15(9-7-12)22(20,21)17-11-16(19)18-14-5-3-4-13(2)10-14/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCGFNSOSATIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide involves several steps. One common method includes the reaction of 3-methylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide can be compared with similar compounds such as:

    4-methyl-N-(4-methylphenyl)benzene sulfonamide: This compound has a similar sulfonamide structure but differs in the position of the methyl groups.

    4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: This compound is used in optoelectronic devices and has good electron-donor characteristics.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

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